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DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite

Cat. No.: B14848369
M. Wt: 1055.4 g/mol
InChI Key: UVVBAOHROLTNIE-PGNDMMQRSA-N
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Description

Significance of Modified Oligonucleotides in Contemporary Biological Research

Modified oligonucleotides are short, synthetic strands of DNA or RNA that contain chemical alterations to their constituent nucleotides. nih.gov These modifications are not merely incremental adjustments but often confer profoundly new properties upon the oligonucleotide, significantly expanding its utility in research and medicine. nih.govnih.gov The introduction of these changes can enhance stability, improve cellular uptake, and modulate binding affinity to target sequences. nih.gov Such enhancements are critical for applications like antisense technology, RNA interference (RNAi), and aptamer selection, where the efficacy of the oligonucleotide is paramount. nih.govwikipedia.org

The chemical synthesis of RNA provides researchers with precisely defined sequences, a capability that is fundamental to modern molecular biology. wikipedia.orgbiorxiv.org This technology underpins a vast range of applications, including the production of synthetic genes, the creation of probes for detecting specific nucleic acid sequences, and the development of RNA-based therapeutics. wikipedia.orgidtdna.com The ability to construct RNA molecules from the ground up allows for the systematic investigation of RNA structure and function, contributing to our understanding of everything from basic genetic processes to the complex regulatory networks that govern cellular life. biorxiv.orgidtdna.comresearchgate.net

The phosphoramidite (B1245037) method is the cornerstone of modern oligonucleotide synthesis, renowned for its efficiency and versatility. acs.orgresearchgate.net This solid-phase synthesis technique involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support. acs.orgresearchgate.netmdpi.com The process is automated and cyclical, with each cycle consisting of four key steps: deblocking, coupling, capping, and oxidation. acs.orgresearchgate.net This method's robustness and high coupling efficiency have made it the gold standard for producing custom DNA and RNA sequences with high fidelity. researchgate.net

Synthesis Cycle StepDescription
Deblocking (Detritylation) Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. researchgate.net
Coupling The next phosphoramidite in the sequence is activated and coupled to the 5'-hydroxyl group of the growing chain. researchgate.net
Capping Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. mdpi.com
Oxidation The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. acs.org

The Critical Role of Chemical Modifications in Modulating RNA Function and Stability

While the sequence of an RNA molecule dictates its primary function, chemical modifications can fine-tune its activity and persistence in a biological environment. nih.govresearchgate.net Nature itself employs a vast array of RNA modifications to regulate gene expression and other cellular processes. nih.govacs.org Synthetic modifications build upon this principle, offering a powerful toolkit for enhancing the therapeutic potential of RNA molecules. researchgate.netumich.edu

The 2'-hydroxyl group of the ribose sugar is a key site for chemical modification in RNA. medchemexpress.com Its presence distinguishes RNA from DNA and plays a crucial role in RNA structure and stability. nih.gov Modifications at the 2'-position can have a profound impact on an oligonucleotide's properties. For instance, the addition of a methyl or fluoro group can increase thermal stability and confer resistance to nuclease degradation. idtdna.comidtdna.com These modifications are instrumental in the development of antisense oligonucleotides and siRNAs with improved in vivo performance. synoligo.com

2'-Sugar ModificationImpact on Oligonucleotide Properties
2'-O-Methyl (2'-OMe) Increases thermal stability of RNA:RNA duplexes and provides nuclease resistance. idtdna.comidtdna.com
2'-Fluoro (2'-F) Enhances binding affinity and confers significant nuclease resistance. idtdna.com
2'-O-Methoxyethyl (2'-MOE) Offers increased nuclease resistance and enhanced affinity for complementary RNA. idtdna.comsynoligo.com
Locked Nucleic Acid (LNA) Significantly increases thermal stability and nuclease resistance by locking the ribose in a specific conformation. idtdna.com

The introduction of long-chain alkyl groups at the 2'-position of ribonucleosides represents a more specialized area of RNA modification. These modifications can dramatically alter the physicochemical properties of the resulting oligonucleotide. A key effect of increasing the length of the 2'-O-alkyl chain is a corresponding increase in the hydrophobicity of the oligonucleotide. mdpi.com This enhanced hydrophobicity can influence how the molecule interacts with cellular components and may be leveraged to improve membrane permeability or facilitate specific delivery strategies.

Research into 2'-O-alkyl modified oligonucleotides has shown that as the alkyl chain length increases, so does the molecule's resistance to nuclease degradation. mdpi.comresearchgate.net This is a critical attribute for therapeutic oligonucleotides, as it can prolong their half-life in the body. However, this increased stability comes at a cost, as longer linear carbon chains at the 2'-O-position tend to decrease the thermal stability of the RNA duplex. mdpi.com This trade-off between nuclease resistance and duplex stability is a key consideration in the design of modified oligonucleotides for specific applications.

Introduction to DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite as a Specialized Research Reagent for RNA Modification

This compound is a highly specialized chemical reagent used in the synthesis of modified RNA. huanaok.com.cn Its structure includes a uridine (B1682114) ribonucleoside with a very long docosyl (C22) alkyl chain attached to the 2'-hydroxyl group of the ribose sugar. The "DMTr" (dimethoxytrityl) group protects the 5'-hydroxyl, while the "CE-Phosphoramidite" (β-cyanoethyl phosphoramidite) at the 3'-position is the reactive moiety that enables its incorporation into a growing oligonucleotide chain during solid-phase synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H91N4O9P B14848369 DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite

Properties

Molecular Formula

C61H91N4O9P

Molecular Weight

1055.4 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-docosoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C61H91N4O9P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-45-70-58-57(74-75(72-46-31-43-62)65(48(2)3)49(4)5)55(73-59(58)64-44-42-56(66)63-60(64)67)47-71-61(50-32-28-27-29-33-50,51-34-38-53(68-6)39-35-51)52-36-40-54(69-7)41-37-52/h27-29,32-42,44,48-49,55,57-59H,8-26,30-31,45-47H2,1-7H3,(H,63,66,67)/t55-,57-,58-,59-,75?/m1/s1

InChI Key

UVVBAOHROLTNIE-PGNDMMQRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Chemical Synthesis and Methodological Advancements of Dmtr 2 O C22 Ru 3 Ce Phosphoramidite

General Principles of Phosphoramidite (B1245037) Monomer Synthesis

The synthesis of nucleoside phosphoramidite monomers is a cornerstone of modern biotechnology, enabling the automated chemical synthesis of DNA and RNA oligonucleotides. amerigoscientific.comnih.gov These monomers are nucleosides that have been chemically modified with specific protecting groups on reactive moieties, such as hydroxyl and amine groups, to prevent unwanted side reactions during the sequential construction of an oligonucleotide chain. measurebiology.org The process, known as solid-phase synthesis, involves the sequential addition of these phosphoramidite building blocks to a growing chain attached to a solid support. amerigoscientific.com

The core structure of a phosphoramidite is characterized by a trivalent phosphorus atom bonded to an amide group and two alkoxy groups. amerigoscientific.com This unique structure makes them highly reactive intermediates, particularly towards nucleophiles, which is essential for forming the phosphodiester bonds that constitute the backbone of nucleic acids. amerigoscientific.com The synthesis of these monomers begins with naturally sourced nucleosides, which provides the necessary chirality, and involves a series of protection and phosphitylation steps. atdbio.com

Derivatization of Ribonucleoside Starting Materials

The journey from a simple ribonucleoside to a complex phosphoramidite monomer begins with the derivatization of the starting material, which in this case is uridine (B1682114). nih.gov The primary goal of derivatization is to mask the functional groups on the nucleoside that could interfere with the phosphitylation reaction or subsequent oligonucleotide synthesis steps. For ribonucleosides, this involves protecting the hydroxyl groups at the 5' and 2' positions of the ribose sugar. Unlike other nucleosides like adenosine, cytidine, and guanosine, uridine does not have an exocyclic amine on its nucleobase, simplifying the protection strategy as no base protection is required. atdbio.com

The synthesis process, therefore, focuses on the ribose moiety. The initial step is typically the protection of the 5'-hydroxyl group, which is the most reactive hydroxyl group, to ensure that subsequent reactions occur at the desired positions. researchgate.netnih.gov Following this, other modifications, such as the introduction of the 2'-O-alkyl group, are performed before the final phosphitylation step at the 3'-hydroxyl position. nih.gov

Protection Strategies: 5'-O-Dimethoxytrityl (DMTr) and 3'-Cyanoethyl (CE) Phosphoramidite

Effective protection strategies are fundamental to the successful synthesis of phosphoramidite monomers. The choice of protecting groups is critical; they must be stable under the reaction conditions for their introduction and during subsequent synthesis steps, yet be easily and selectively removable when required. twistbioscience.com

The 5'-O-Dimethoxytrityl (DMTr) group is the standard choice for protecting the 5'-hydroxyl function in nucleosides for oligonucleotide synthesis. umich.eduwikipedia.org Its widespread use is due to several key advantages:

Regiospecificity : It can be introduced with high yield and specificity at the primary 5'-hydroxyl group, largely due to the steric bulk of the DMTr group, which favors reaction with the less hindered 5'-OH over the secondary 2'- and 3'-OH groups. researchgate.netumich.edu

Acid Lability : The DMTr group is readily cleaved under mild acidic conditions, a process known as detritylation. umich.eduresearchgate.net This step liberates the 5'-OH for the next coupling reaction in the oligonucleotide synthesis cycle.

Monitoring : The cleavage of the DMTr group produces a stable dimethoxytrityl cation, which has a distinct bright orange color, allowing for the real-time quantitative monitoring of coupling efficiency during automated synthesis. wikipedia.org

The 3'-Cyanoethyl (CE) Phosphoramidite moiety is introduced in the final step of monomer synthesis. This involves the phosphitylation of the 3'-hydroxyl group. atdbio.com The 2-cyanoethyl group serves as the protecting group for the phosphorus atom. oup.com This group is stable throughout the oligonucleotide synthesis cycle but can be efficiently removed under mild alkaline conditions via a β-elimination reaction at the end of the synthesis. The phosphitylating agent is typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar reagent. atdbio.com

Protecting GroupTarget MoietyPurpose in SynthesisRemoval Conditions
Dimethoxytrityl (DMTr) 5'-HydroxylProtects the 5'-OH during phosphitylation and subsequent coupling steps; allows monitoring of synthesis efficiency. umich.eduwikipedia.orgMild Acid (e.g., Trichloroacetic Acid). measurebiology.orgresearchgate.net
2-Cyanoethyl (CE) Phosphate (B84403)Protects the phosphite (B83602) triester during chain elongation. oup.comMild Base (e.g., Ammonium (B1175870) Hydroxide).
Diisopropylamino PhosphorusActs as a leaving group during the coupling reaction, activated by an acidic catalyst like tetrazole. atdbio.comtwistbioscience.comAcidic Activator (e.g., Tetrazole). atdbio.com

Regioselective Introduction of the 2'-O-C22 Alkyl Chain

A defining feature of the target molecule is the very long docosyl (C22) alkyl chain attached to the 2'-hydroxyl group of the uridine ribose. The regioselective introduction of this chain is a critical and challenging step in the synthesis. The reaction must be specific to the 2'-OH group, leaving the 3'-OH group available for the final phosphitylation and the 5'-OH protected by the DMTr group. nih.gov Modifications at the 2'-position of ribonucleosides are of significant interest as they can impart unique properties to oligonucleotides, such as increased nuclease resistance and altered hybridization affinity. google.com

Synthetic Approaches for 2'-O-Alkylation

Several synthetic strategies have been developed for the regioselective 2'-O-alkylation of ribonucleosides. The choice of method depends on the specific nucleoside and the nature of the alkyl group being introduced.

A common and effective method involves the use of a stannylene intermediate. google.com In this approach, the 2'- and 3'-hydroxyl groups of the uridine derivative react with a dialkyltin oxide (e.g., dibutyltin (B87310) oxide) to form a cyclic 2',3'-O-stannylene acetal. This intermediate activates the 2'-hydroxyl group, making it more nucleophilic and facilitating a regioselective reaction with an alkylating agent, such as the corresponding C22 alkyl halide.

Other approaches include:

Direct Alkylation: Under carefully controlled basic conditions, direct alkylation of the 2'-OH can be achieved. However, this method carries the risk of side reactions, including alkylation at other positions like the 3'-OH or the nucleobase itself. acs.org

Catalyst-Mediated Alkylation: The use of specific catalysts can enhance regioselectivity. For instance, stannous chloride has been successfully used to direct the methylation of 2-aminoadenosine, suggesting that Lewis acids can play a crucial role in controlling the site of alkylation. nih.gov

The general synthetic sequence for obtaining the 2'-O-C22 uridine intermediate would typically involve:

Protection of the 5'-hydroxyl group of uridine with DMTr chloride.

Formation of an intermediate that activates the 2'-hydroxyl group (e.g., a stannylene acetal).

Reaction with a C22 alkylating agent (e.g., docosyl bromide) to introduce the long alkyl chain at the 2'-position.

Purification of the 5'-O-DMTr-2'-O-C22-uridine intermediate.

Challenges in Attaching Long Alkyl Chains to the Ribose Moiety

The introduction of a very long alkyl chain like the C22 group presents several synthetic hurdles that are less pronounced with smaller alkyl groups (e.g., methyl or ethyl).

Steric Hindrance : The sheer bulk of the docosyl group can sterically impede the alkylation reaction, potentially leading to lower yields or requiring more forcing reaction conditions.

Solubility : A significant challenge is the drastic change in the physical properties of the nucleoside intermediate upon introduction of the long, hydrophobic C22 chain. The resulting derivative becomes highly lipophilic, which can complicate the choice of solvents for the reaction and subsequent purification steps, as its solubility may be poor in solvents typically used for nucleoside chemistry.

Purification : The altered solubility and high molecular weight can make purification by standard techniques like silica (B1680970) gel chromatography more difficult. The hydrophobic nature of the molecule can lead to strong interactions with the stationary phase, requiring specialized elution systems. mdpi.com

Reaction Conditions : Achieving the desired alkylation may require elevated temperatures or highly reactive reagents, which increases the risk of side reactions, such as the removal of the acid-labile DMTr group or undesired reactions on the nucleobase.

Purification and Isolation of DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite

The final phosphoramidite product must be of exceptionally high purity, as impurities can lead to the failure of oligonucleotide synthesis. google.com Given the sensitivity of phosphoramidites to moisture and oxidation, purification and isolation must be performed under anhydrous conditions. amerigoscientific.comnih.gov

The standard method for purifying phosphoramidites is silica gel column chromatography . atdbio.comnih.gov This technique separates the desired product from starting materials and by-products based on polarity. For a highly lipophilic molecule like this compound, a non-polar solvent system would be required. However, prolonged exposure to silica gel can cause degradation, a significant concern especially for large-scale preparations. google.com

Following chromatographic purification, the product is typically isolated by precipitation . nih.gov The purified fractions are combined, concentrated, and then added dropwise to a vigorously stirred, cold non-polar solvent such as hexane (B92381) or petroleum ether. atdbio.comnih.gov This causes the phosphoramidite to precipitate as a white solid or foam, which can then be isolated by filtration and dried under high vacuum to remove all traces of solvent.

For industrial-scale synthesis, liquid-liquid extraction methods have been developed to avoid the drawbacks of silica gel chromatography. google.comgoogle.com These multi-stage extraction processes exploit the differential solubility of the phosphoramidite and its impurities in polar and apolar solvent phases to achieve purification. google.com

The identity and purity of the final product are confirmed through various analytical techniques. ³¹P NMR spectroscopy is particularly crucial, as it provides a clear signal for the phosphorus atom in the phosphoramidite group, typically showing two distinct peaks for the two diastereomers, and can readily detect phosphorus-containing impurities. nih.govumich.edu Other methods include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and molecular weight. nih.gov

StepMethodPurposeKey Considerations
Primary Purification Silica Gel Column ChromatographySeparation from reactants and by-products. atdbio.comPotential for product degradation on silica; requires anhydrous conditions. google.com
Alternative Purification Liquid-Liquid ExtractionScalable purification without silica gel. google.comgoogle.comAvoids degradation issues associated with chromatography.
Isolation Precipitation into non-polar solvent (e.g., Hexane)To obtain the final product as a stable, solid foam. atdbio.comnih.govMust be performed under anhydrous conditions to prevent hydrolysis.
Characterization ³¹P NMR, Mass Spectrometry, ¹H NMRTo confirm structure, purity, and identity. nih.govumich.edu³¹P NMR is essential for assessing the purity of phosphoramidites. nih.gov

Chromatographic Separation Techniques (e.g., Reverse-Phase Chromatography)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the purification of phosphoramidites, including those with hydrophobic modifications. atdbio.com The separation is based on the differential partitioning of the compound and its impurities between a nonpolar stationary phase and a polar mobile phase. dupont.com For a highly hydrophobic molecule like this compound, a C18 or C8 column is typically employed. researchgate.net

The mobile phase usually consists of a buffered aqueous solution and an organic solvent, most commonly acetonitrile (B52724). ox.ac.uk A gradient elution, where the concentration of the organic solvent is gradually increased, is necessary to achieve optimal separation of the desired product from more or less hydrophobic impurities. chromatographytoday.com Given the pronounced hydrophobicity of the C22 chain, a higher percentage of acetonitrile in the gradient is required for elution compared to standard phosphoramidites. ox.ac.uk The dimethoxytrityl (DMT) group also contributes significantly to the hydrophobicity, aiding in the separation of full-length, DMT-on products from failure sequences that lack this group. atdbio.com

A typical purification protocol would involve dissolving the crude product in a minimal amount of a suitable solvent and injecting it onto a preparative RP-HPLC column. The fractions are monitored by UV absorbance, and those containing the pure product are collected, combined, and the solvent is removed to yield the purified phosphoramidite.

Table 1: Representative RP-HPLC Purification Parameters for this compound
ParameterCondition
ColumnPreparative C18, 10 µm particle size
Mobile Phase A0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
Mobile Phase BAcetonitrile
Gradient50-100% B over 30 minutes
Flow Rate15 mL/min
DetectionUV at 260 nm

Strategies for Achieving Research-Grade Purity

Achieving research-grade purity (>98%) for this compound requires a multi-faceted approach that begins with high-quality starting materials and extends through optimized synthesis and purification protocols. Key strategies include:

Optimized Coupling Reactions: Ensuring high efficiency in the phosphitylation step minimizes the formation of byproducts.

Anhydrous Conditions: Strict exclusion of water throughout the synthesis and purification process is crucial to prevent hydrolysis of the phosphoramidite moiety. thermofisher.com

Effective Scavenging of Reagents: Removal of excess reagents and byproducts from the reaction mixture prior to purification simplifies the chromatographic separation.

High-Resolution Chromatography: Utilizing high-performance liquid chromatography with appropriate column chemistry and optimized gradients is essential for separating closely related impurities. thermofisher.com

Iterative Purification: In some cases, a second purification step under different chromatographic conditions may be necessary to remove persistent impurities.

Academic Quality Control and Analytical Validation of Monomer Purity and Identity

Rigorous quality control is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Validation (e.g., ³¹P-NMR)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is an indispensable tool for the characterization of phosphoramidites. magritek.com It provides direct information about the phosphorus center, confirming the presence of the desired trivalent phosphoramidite and detecting any oxidized pentavalent phosphate impurities. magritek.com

Due to the chiral nature of the phosphorus atom, the ³¹P-NMR spectrum of a phosphoramidite typically shows two distinct signals, representing the two diastereomers. magritek.com For 2'-O-modified ribonucleoside phosphoramidites, these signals generally appear in the region of 148-152 ppm. The absence of significant signals in other regions, particularly the upfield region where phosphate species appear, is indicative of high purity.

Table 2: Expected ³¹P-NMR Data for this compound
ParameterExpected Value
Chemical Shift (δ)~149 ppm and ~151 ppm (diastereomers)
SolventCDCl₃ or C₆D₆
Purity Specification≥98% (sum of diastereomers)
Impurity Signals<1% in the 0-10 ppm range (oxidized species)

Chromatographic Analysis (e.g., HPLC, LC-MS for Impurity Profiling)

Analytical RP-HPLC is used to determine the purity of the final product. A small amount of the purified phosphoramidite is injected onto an analytical C18 column, and the chromatogram is analyzed to quantify the area of the main peak relative to any impurity peaks. As with preparative HPLC, the presence of the long C22 alkyl chain will result in a longer retention time compared to standard uridine phosphoramidites.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for impurity profiling. thermofisher.com It combines the separation capabilities of HPLC with the mass detection of a mass spectrometer, allowing for the identification of impurities based on their mass-to-charge ratio. Common impurities in phosphoramidite synthesis include:

Oxidized phosphoramidite: The corresponding phosphate triester.

H-phosphonate: Formed by hydrolysis of the phosphoramidite.

N-acyl protecting group impurities: Byproducts from the protection of the nucleobase.

Impurities from the 2'-O-alkylation step: Incomplete reaction or side reactions during the introduction of the C22 chain.

Deprotected species: Loss of the DMTr or cyanoethyl protecting groups.

The high hydrophobicity of this compound can be leveraged in LC-MS analysis to achieve good separation from less hydrophobic impurities. The mass spectrum of the main peak should correspond to the expected molecular weight of the product, confirming its identity.

Table 3: Common Impurities and their Characterization by LC-MS
ImpurityPotential OriginExpected Mass Difference from Parent Compound
Oxidized PhosphoramiditeOxidation during synthesis or handling+16 Da
H-PhosphonateHydrolysis-155 Da
DMTr-off SpeciesPremature detritylation-302 Da
Cyanoethyl-off SpeciesLoss of cyanoethyl group-53 Da

Integration of Dmtr 2 O C22 Ru 3 Ce Phosphoramidite into Oligonucleotide Assembly

Principles of Automated Solid-Phase Oligonucleotide Synthesis

Automated solid-phase synthesis is the standard method for producing custom oligonucleotides. danaher.com This process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain anchored to an insoluble solid support, typically controlled pore glass (CPG). eurofinsgenomics.combiotage.com The synthesis proceeds in the 3' to 5' direction, opposite to biological synthesis. The entire process is a cycle of four main chemical reactions: detritylation, coupling, capping, and oxidation. eurofinsgenomics.comwikipedia.org This automated, cyclic nature allows for the efficient and precise construction of a desired oligonucleotide sequence. biotage.com

The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMTr or DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. biosearchtech.com This deblocking step exposes a reactive hydroxyl group, making it available for reaction with the next phosphoramidite (B1245037) in the sequence. eurofinsgenomics.com The reaction is typically carried out using a solution of a haloacetic acid, such as 3% trichloroacetic acid (TCA) or, more commonly, dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane. oup.com

The choice and concentration of the acid are critical; while TCA offers faster deblocking, it is more acidic (pKa ≈ 0.7) and can lead to undesired side reactions, particularly depurination of purine (B94841) bases (adenine and guanine). biosearchtech.comoup.com DCA, being a milder acid (pKa ≈ 1.5), is often preferred as it minimizes the risk of depurination, leading to higher fidelity final products, especially for longer oligonucleotides. biosearchtech.comoup.com The detritylation reaction yields the freed 5'-hydroxyl group and a stable orange-colored DMT carbocation, the absorbance of which (at 495 nm) can be measured to monitor the efficiency of each coupling step in real-time. atdbio.com Incomplete removal of the solvent from the previous step, acetonitrile (B52724), can significantly slow the detritylation kinetics as it forms a complex with the deblocking acid. oup.com

Table 1: Comparison of Common Detritylation Reagents
ReagentTypical ConcentrationAdvantagesDisadvantages
Dichloroacetic Acid (DCA)3% in DichloromethaneMilder acid, lower risk of depurination biosearchtech.comoup.comSlower reaction, may lead to incomplete detritylation oup.com
Trichloroacetic Acid (TCA)3% in DichloromethaneFaster reaction time biosearchtech.comHigher acidity, increased risk of depurination oup.com

Following detritylation, the support-bound oligonucleotide chain with its free 5'-hydroxyl group is ready for the coupling step. The DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite, dissolved in anhydrous acetonitrile, is introduced along with an activator. atdbio.com The activator, a weak acid, protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. biosearchtech.com This creates a highly reactive intermediate that is susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

The choice of activator is crucial for achieving high coupling efficiency. While 1H-Tetrazole was the traditional activator, it has been largely replaced by more effective alternatives. chemie-brunschwig.ch For sterically demanding phosphoramidites like this compound, potent activators are necessary to drive the reaction to completion.

5-Ethylthio-1H-tetrazole (ETT) : ETT is a more acidic activator than 1H-Tetrazole and is highly soluble in acetonitrile. glenresearch.comglenresearch.com It provides rapid coupling kinetics and is a common choice for both standard and modified phosphoramidites. glenresearch.com

5-Benzylthio-1H-tetrazole (BTT) : BTT is even more acidic than ETT and is considered one of the most effective activators, particularly for the synthesis of RNA and other sterically hindered monomers. chemie-brunschwig.chglenresearch.comglenresearch.com Its higher acidity promotes faster protonation of the phosphoramidite, which can significantly reduce the required coupling time. chemie-brunschwig.ch For a bulky monomer like the 2'-O-C22 uridine (B1682114) amidite, BTT is often the preferred choice to achieve near-quantitative coupling yields (>99%). chemie-brunschwig.chglenresearch.com

However, the increased acidity of activators like ETT and BTT can pose a risk of premature detritylation of the phosphoramidite monomer in solution, which could lead to the formation of n+1 impurities (dimer addition). glenresearch.com Therefore, optimization of activator concentration and coupling time is essential to balance high efficiency with sequence fidelity. glenresearch.com

Table 2: Properties of Common Oligonucleotide Synthesis Activators
ActivatorpKaTypical ConcentrationKey Characteristics
1H-Tetrazole4.89 chemie-brunschwig.ch0.45 MLow solubility, tendency to crystallize, explosive solid chemie-brunschwig.ch
5-Ethylthio-1H-tetrazole (ETT)4.28 glenresearch.com0.25 M - 0.75 M glenresearch.comglenresearch.comMore acidic and soluble than tetrazole, good general-purpose activator glenresearch.comglenresearch.com
5-Benzylthio-1H-tetrazole (BTT)4.08 glenresearch.com0.25 M - 0.33 M chemie-brunschwig.chglenresearch.comMore acidic than ETT, highly efficient for sterically hindered amidites glenresearch.comglenresearch.com
4,5-Dicyanoimidazole (DCI)5.2 chemie-brunschwig.choup.com~1.0 M oup.comLess acidic but more nucleophilic, very high solubility, reduces coupling times biosearchtech.comoup.com

The 2'-O-C22 modification introduces a very long, flexible alkyl chain, creating significant steric hindrance around the phosphorus center of the phosphoramidite. This steric bulk directly impedes the approach of the nucleophilic 5'-hydroxyl group of the growing oligonucleotide chain. oup.comnih.gov Consequently, the coupling reaction kinetics for this compound are expected to be substantially slower compared to standard 2'-deoxy or even smaller 2'-O-modifications like 2'-O-methyl. wikipedia.org

To achieve high coupling efficiency (>98-99%), several parameters must be optimized:

Extended Coupling Times : While standard DNA phosphoramidites couple in under a minute, sterically hindered monomers require significantly longer reaction times, often in the range of 5 to 15 minutes. wikipedia.org For the extremely bulky C22 modification, coupling times may need to be extended even further.

Increased Reagent Concentration : Using a higher concentration of both the phosphoramidite and the activator can help to increase the reaction rate and drive the coupling equilibrium towards completion.

Choice of Activator : As noted, a highly active activator like BTT is often essential to overcome the steric barrier and achieve efficient coupling. chemie-brunschwig.ch

Failure to achieve near-quantitative coupling at each step results in the accumulation of deletion sequences (n-1 shortmers), which are difficult to separate from the full-length product and compromise the purity and biological activity of the final oligonucleotide. wikipedia.org

Capping: Inevitably, a small fraction (typically 0.5-2%) of the 5'-hydroxyl groups fail to react during the coupling step. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations, they must be permanently blocked. wikipedia.org This is achieved in the capping step, where a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI), is used to acetylate the unreacted 5'-hydroxyl groups. biotage.comatdbio.com This acetylation renders them inert for the remainder of the synthesis. atdbio.com

Oxidation/Sulfurization: The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. biotage.com Therefore, it must be converted to a more stable pentavalent phosphorus species.

Oxidation : For a standard phosphodiester backbone, the phosphite triester is oxidized to a phosphate (B84403) triester using a solution of iodine in a mixture of water and a weak base like pyridine (B92270) or lutidine. biosearchtech.com

Sulfurization : To create a phosphorothioate (B77711) linkage, which is often used to increase nuclease resistance, a sulfurizing agent is used instead of an oxidizing agent.

This stabilization step completes the synthesis cycle. The entire four-step process is then repeated, starting with the detritylation of the newly added nucleotide, until the full-length oligonucleotide is assembled. biosearchtech.com

Coupling Reaction with this compound

Post-Synthetic Processing of 2'-O-C22-Modified Oligonucleotides

After the final synthesis cycle is complete, the oligonucleotide remains attached to the solid support and is fully protected. biosearchtech.com Post-synthetic processing involves two main steps: cleavage from the support and deprotection of the nucleobases and phosphate backbone. biosearchtech.com

Cleavage and Deprotection : The oligonucleotide is typically cleaved from the CPG support and deprotected simultaneously by incubation in a basic solution. biosearchtech.com Concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperatures is commonly used. biosearchtech.com This treatment cleaves the ester linkage holding the oligonucleotide to the support, removes the β-cyanoethyl protecting groups from the phosphate/phosphorothioate backbone, and removes the protecting groups (e.g., benzoyl, isobutyryl) from the exocyclic amines of the nucleobases. atdbio.combiosearchtech.com The 2'-O-C22 alkyl chain is a stable ether linkage and is not affected by these standard deprotection conditions.

Purification : The crude oligonucleotide solution contains the full-length product, truncated sequences (from capping), and small molecules from the protecting groups. The final 5'-DMTr group may be left on ("trityl-on") to facilitate purification by reverse-phase high-performance liquid chromatography (RP-HPLC), as the lipophilic DMTr group causes the full-length product to be retained more strongly than the uncapped failure sequences. biosearchtech.com After purification, the DMTr group is removed with a final acid treatment. biosearchtech.com

Cleavage from Solid Support

Following the completion of the oligonucleotide chain elongation, the synthesized molecule must be cleaved from the solid support. This is typically achieved using basic conditions. Concentrated ammonium hydroxide is a common reagent for this purpose, effecting the cleavage of the ester linkage that connects the 3'-end of the oligonucleotide to the support. google.com The process is generally performed at room temperature and is typically complete within about an hour. google.com

For oligonucleotides modified with a long alkyl chain like the C22 group, the fundamental chemistry of cleavage from standard supports like controlled pore glass (CPG) remains the same. The reaction involves the hydrolytic cleavage of the succinyl linker. While most standard cleavage protocols are effective, the increased hydrophobicity imparted by the C22 chain may necessitate ensuring complete solvent penetration and reaction time to achieve efficient release from the solid support.

Deprotection of Exocyclic Amine and Phosphate Protecting Groups

Concurrent with cleavage from the solid support, the protecting groups on the exocyclic amines of the nucleobases and the phosphate backbone must be removed. google.combiosearchtech.com Standard protecting groups for the exocyclic amines include benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. nih.gov The phosphate groups are typically protected with a 2-cyanoethyl group during synthesis. google.comnih.gov

Treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for several hours) is a standard procedure for removing these protecting groups. rsc.orgnih.gov The 2-cyanoethyl groups are removed via β-elimination. google.com It is important that these deprotection steps are carried out to completion to ensure the final oligonucleotide is in its native, biologically active form. For oligonucleotides containing modifications, the deprotection conditions must be compatible with the stability of the modification itself. biosearchtech.com

Table 1: Common Protecting Groups in Oligonucleotide Synthesis and Their Deprotection

Component Common Protecting Group(s) Typical Deprotection Reagent
Exocyclic Amines (A, C, G)Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac)Concentrated Ammonium Hydroxide
Phosphate Backbone2-CyanoethylConcentrated Ammonium Hydroxide
5'-Hydroxyl4,4'-Dimethoxytrityl (DMTr)Acidic Solution (e.g., Acetic Acid)

Specific Considerations for 2'-O-C22 Deprotection Stability

The 2'-O-C22 alkyl group is a stable modification and is not intended to be removed during the standard deprotection steps of oligonucleotide synthesis. The ether linkage of the 2'-O-alkyl group is resistant to the basic conditions used for exocyclic amine and phosphate deprotection, as well as the acidic conditions used for the removal of the 5'-DMTr group. ki.se This stability is a key feature of 2'-O-alkyl modifications, which are incorporated to confer specific properties to the oligonucleotide, such as increased nuclease resistance and hydrophobicity. mdpi.com Studies on various 2'-O-alkyl modifications have shown their stability throughout the synthesis and deprotection cycles. ki.semdpi.com

Purification Methodologies for Long Alkyl Chain-Modified Oligonucleotides

The presence of the long C22 alkyl chain significantly increases the hydrophobicity of the oligonucleotide, which is a primary consideration in selecting a purification strategy.

Utility of the DMTr Group in Reverse-Phase Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying synthetic oligonucleotides. atdbio.com The separation is based on the hydrophobicity of the molecules. dupont.com A common and highly effective strategy is "trityl-on" purification. In this method, the final 5'-DMTr protecting group is left on the full-length oligonucleotide product after synthesis. atdbio.com

Alternative Purification Strategies (e.g., Polyacrylamide Gel Electrophoresis, Ion-Exchange HPLC)

While RP-HPLC is often the method of choice, other techniques can be employed for the purification of modified oligonucleotides.

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge. nih.gov It can provide very high-purity products and is particularly useful for resolving long oligonucleotides. atdbio.combiosyn.com For oligonucleotides modified with a large, neutral moiety like a C22 alkyl chain, PAGE can still be effective in separating the full-length product from shorter failure sequences based on the charge difference from the phosphate backbone. nih.gov However, PAGE can be more time-consuming and may result in lower yields compared to HPLC methods. atdbio.comresearchgate.net

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. nih.govtosohbioscience.com It is an excellent method for separating full-length oligonucleotides from shorter failure sequences, as the full-length product will have the greatest number of phosphate groups and thus the strongest interaction with the positively charged stationary phase. nih.govbiosyn.com The presence of the hydrophobic C22 chain does not directly interfere with the charge-based separation mechanism of IE-HPLC. Therefore, it remains a viable and high-resolution purification option. biosyn.com

Table 2: Comparison of Purification Methodologies for Modified Oligonucleotides

Methodology Principle of Separation Advantages for C22-Modified Oligos Considerations
DMTr-on RP-HPLC HydrophobicityEnhanced retention due to both DMTr and C22 chain, good separation from failure sequences. atdbio.comdiva-portal.orgRequires post-purification detritylation step. atdbio.com
PAGE Size and ChargeHigh resolution for long oligos, separates based on length. atdbio.comnih.govCan be time-consuming, lower yields. atdbio.comresearchgate.net
Ion-Exchange HPLC Charge (Phosphate Backbone)High resolution based on length, unaffected by neutral C22 modification. nih.govbiosyn.comCollected fractions may require desalting. nih.gov

Challenges in Synthesizing Long and Highly Modified RNA Oligonucleotides

The incorporation of modifications, such as the bulky 2'-O-C22 group, can introduce additional challenges:

Steric Hindrance: The large C22 alkyl chain may sterically hinder the coupling reaction, potentially leading to lower coupling efficiencies and an increased rate of failure sequence generation.

Solubility: The increasing hydrophobicity of the growing oligonucleotide chain due to multiple C22 modifications can affect its solubility and interaction with the solid support and reagents, potentially impacting reaction kinetics.

Secondary Structures: Long RNA sequences can form stable secondary structures on the solid support, which can mask the 5'-hydroxyl group and prevent efficient coupling of the next phosphoramidite. rsc.org

Purification Complexity: As the length and number of modifications increase, the final product becomes more difficult to purify. The presence of multiple failure sequences that are close in size and have similar properties to the desired product can make separation challenging, even with high-resolution techniques. dupont.com

Biophysical and Biochemical Impact of 2 O C22 Modification on Rna Oligonucleotides in Research

Effects on Oligonucleotide Hybridization Properties

The ability of an oligonucleotide to bind to its complementary nucleic acid target is fundamental to its function. The 2'-O-C22 modification significantly influences these hybridization properties, primarily by enhancing thermal stability and modulating binding affinity.

The thermal stability of a nucleic acid duplex, quantified by its melting temperature (Tm), is a key indicator of its hybridization strength. Modifications at the 2'-position of the ribose are well-known to affect Tm. The introduction of 2'-O-alkyl groups generally increases the thermal stability of RNA duplexes. nih.govtrilinkbiotech.com This stabilizing effect is attributed to the modification favoring a C3'-endo sugar pucker, which pre-organizes the oligonucleotide backbone into an A-form helix, the geometry required for duplex formation. nih.govglenresearch.com This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex.

While data for the 2'-O-C22 modification is not extensively published, studies on a series of 2'-O-alkyl modifications show a clear trend. Shorter alkyl chains like 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) significantly increase Tm compared to unmodified RNA. nih.govacs.org For instance, replacing uridine (B1682114) with 2'-O-methyluridine in a 14-mer RNA duplex increased the Tm by 12°C. nih.govacs.org However, some research indicates that increasing the length of a simple linear alkyl chain beyond a certain point may lead to a decrease in thermal stability. mdpi.comacs.orgresearchgate.net This suggests a complex relationship between the size and nature of the 2'-O-substituent and its impact on duplex stability. The highly lipophilic and bulky C22 chain likely imparts significant hydrophobic interactions within the duplex, which could contribute to stabilization, but steric effects must also be considered.

Modification TypeSequence ContextChange in Tm (°C) per modification
2'-O-Methyl (2'-OMe)U14/A14 RNA duplex+0.86
2'-O-Methoxyethyl (2'-MOE)U14/A14 RNA duplex+1.14
2'-O-PropylDNA:RNA hybrid+3.1 (total for sequence)
2'-O-NonylDNA:RNA hybrid-2.0 (total for sequence)

This table presents data from various studies on different 2'-O-alkyl modifications to illustrate the general effects on duplex thermal stability. Data for the specific 2'-O-C22 modification is inferred from these trends. nih.govresearchgate.net

Enhanced thermal stability is directly correlated with increased hybridization affinity. By pre-organizing the oligonucleotide into a conformation amenable to binding, the 2'-O-C22 modification increases the affinity for its complementary RNA or DNA target. mdpi.com This high affinity is crucial for applications where stable binding is required.

Furthermore, chemical modifications can improve the specificity of hybridization. The energetic advantage provided by the 2'-O-alkylation stabilizes perfectly matched duplexes more significantly than mismatched ones. nih.gov This increased discrimination against incorrect sequences is vital for ensuring that the oligonucleotide binds only to its intended target, reducing off-target effects in research applications. The substantial steric bulk of the C22 group is expected to amplify this effect, as accommodating a mismatch would be even more energetically unfavorable in its presence.

Influence on RNA Structure and Conformation

The introduction of a substituent at the 2'-position has profound consequences for the local and global structure of an RNA oligonucleotide.

The ribose sugar in a nucleotide is not flat and can adopt different puckered conformations, primarily C2'-endo (favored in B-form DNA) and C3'-endo (characteristic of A-form RNA). glenresearch.com The 2'-hydroxyl group in RNA creates a preference for the C3'-endo conformation. Replacing this group with a bulky 2'-O-alkyl substituent, such as the C22 chain, strongly reinforces this preference. nih.govmdpi.com This bias is due to steric repulsion between the large substituent at the 2'-position and the adjacent 3'-phosphate group, which makes the C2'-endo conformation energetically unfavorable. nih.gov This locked C3'-endo conformation is the primary reason for the enhanced hybridization properties discussed previously, as it "pre-organizes" the strand for A-form duplex formation. nih.gov

Nuclease Resistance and Enzymatic Stability in Research Contexts

Unmodified RNA is highly susceptible to degradation by nucleases, which limits its utility in many biological research applications. genelink.comidtdna.com Chemical modifications are essential for improving enzymatic stability.

The 2'-hydroxyl group of RNA is a key recognition element for many nucleases and can also participate in intramolecular cleavage. Modifying or replacing this group is a common strategy to confer nuclease resistance. synoligo.com The large and lipophilic 2'-O-C22 group provides substantial steric hindrance that shields the adjacent phosphodiester backbone from enzymatic attack by both endonucleases and exonucleases. mdpi.comnih.gov Studies have shown a direct correlation between the size of the 2'-O-alkyl group and increased nuclease stability. mdpi.com For example, oligonucleotides with 2'-O-butyl modifications showed higher stability in fetal bovine serum than those with shorter ethyl or propyl chains. mdpi.com Therefore, the 22-carbon chain of the docosyl modification is expected to provide exceptional resistance to enzymatic degradation, significantly prolonging the half-life of the oligonucleotide in cellular extracts or serum-containing media. mdpi.comnih.gov This enhanced stability is critical for ensuring the oligonucleotide remains intact to perform its function in a research context.

ModificationNuclease SourceRelative Stability
Unmodified DNA50% Fetal Bovine SerumLow
2'-O-Methyl RNA50% Fetal Bovine SerumModerate
2'-O-Ethyl RNA50% Fetal Bovine SerumHigh
2'-O-Propyl RNA50% Fetal Bovine SerumHigher
2'-O-Butyl RNA50% Fetal Bovine SerumHighest

This table illustrates the trend of increasing nuclease resistance with longer 2'-O-alkyl chains, as observed in studies using fetal bovine serum (FBS) as a source of nucleases. The stability of the 2'-O-C22 modification is projected to be very high based on this trend. mdpi.com

Protection Against Exonucleases and Endonucleases

A primary challenge in the application of RNA oligonucleotides in vivo and in vitro is their susceptibility to degradation by nucleases. Nucleases, which include exonucleases that degrade nucleic acids from the ends and endonucleases that cleave within the sequence, are ubiquitous in biological systems. Chemical modifications are often introduced to enhance the stability of RNA molecules against these enzymes.

The 2'-hydroxyl group of RNA is a key determinant of its susceptibility to cleavage. Modifications at this position, such as 2'-O-methylation, are known to confer significant nuclease resistance. It is well-established that increasing the length of the 2'-O-alkyl chain generally enhances protection against nuclease degradation. This increased stability is attributed to the steric hindrance provided by the bulky alkyl group, which impedes the access of nuclease active sites to the phosphodiester backbone of the RNA.

Studies on a variety of 2'-O-alkyl modifications have demonstrated a positive correlation between the length of the alkyl chain and the degree of nuclease resistance. For instance, oligonucleotides with 2'-O-butyl modifications have shown greater stability compared to those with 2'-O-methyl or 2'-O-ethyl groups. nih.gov It is therefore highly probable that the very long C22 alkyl chain of the DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite would offer substantial protection against both exonucleases and endonucleases. The large, hydrophobic C22 chain would create a significant steric shield around the phosphodiester linkage, making it an exceedingly poor substrate for nucleases.

Table 1: Predicted Relative Nuclease Resistance of 2'-O-Alkyl Modified Oligonucleotides

ModificationPredicted Relative Half-life in Serum
Unmodified RNA1x
2'-O-Methyl~10-100x
2'-O-Butyl>100x
2'-O-C22Expected to be significantly >100x

This table presents a qualitative prediction based on general trends observed for 2'-O-alkyl modifications. Specific experimental data for the 2'-O-C22 modification is not currently available in the reviewed literature.

Effects on RNase H-Mediated Cleavage Activity and Substrate Recognition

RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex. This activity is a critical mechanism for the action of antisense oligonucleotides, which are designed to bind to a target mRNA and induce its degradation by RNase H. The recognition of the RNA/DNA duplex by RNase H and its subsequent cleavage activity are sensitive to modifications in both the DNA and RNA strands.

Research has shown that modifications at the 2'-position of the RNA strand can have a profound impact on RNase H activity. Specifically, 2'-O-methyl modifications are known to completely block RNase H-mediated cleavage. oup.com This is because the 2'-hydroxyl group is crucial for the coordination of magnesium ions in the active site of RNase H, a necessary step for catalysis. The absence of this hydroxyl group, due to its replacement with an O-alkyl group, prevents the enzyme from properly binding and cleaving the RNA strand.

Given that even a small 2'-O-methyl group abrogates RNase H activity, it is virtually certain that the much larger 2'-O-C22 modification would also render an RNA oligonucleotide resistant to RNase H cleavage. The bulky C22 chain would not only replace the critical 2'-hydroxyl group but would also likely introduce significant steric clashes that would prevent the proper docking of the RNA/DNA hybrid into the RNase H active site. Therefore, oligonucleotides incorporating a 2'-O-C22 modification would not be suitable for applications that rely on RNase H-mediated target degradation.

Table 2: Predicted RNase H Cleavage Activity on RNA/DNA Hybrids with 2'-O-Alkyl Modified RNA

RNA ModificationPredicted RNase H Cleavage
Unmodified RNAActive
2'-O-MethylInactive
2'-O-C22Predicted to be Inactive

This table is based on the well-established finding that 2'-O-modifications inhibit RNase H activity. Specific experimental data for the 2'-O-C22 modification is not currently available.

Interactions with Proteins and Other Biomolecules in Model Systems

The introduction of chemical modifications to RNA can alter its interactions with proteins and other biomolecules. These interactions are critical for a wide range of biological processes, including RNA processing, transport, and translation. The 2'-hydroxyl group of RNA is a key site for such interactions, and its modification can either enhance or diminish protein binding.

The 2'-O-C22 modification introduces a large, hydrophobic moiety onto the surface of the RNA oligonucleotide. This is expected to have a significant impact on its interactions with proteins. The long alkyl chain could participate in hydrophobic interactions with nonpolar pockets on the surface of RNA-binding proteins. Depending on the specific protein, this could lead to either increased or decreased binding affinity. For proteins that rely on hydrogen bonding with the 2'-hydroxyl group for recognition, the C22 modification would likely disrupt binding.

Table 3: Potential Effects of 2'-O-C22 Modification on Biomolecular Interactions

Interacting BiomoleculePotential Effect of 2'-O-C22 ModificationRationale
RNA-binding proteinsAltered affinity and specificityLoss of 2'-OH hydrogen bonding; potential for new hydrophobic interactions.
Cellular MembranesIncreased non-specific bindingIncreased overall hydrophobicity of the oligonucleotide.
Other OligonucleotidesPotential for self-aggregationHydrophobic interactions between the C22 chains.

This table outlines the predicted general effects based on the chemical nature of the 2'-O-C22 modification. Specific experimental data is needed for confirmation.

Advanced Research Applications of 2 O C22 Modified Rna Oligonucleotides

Development of Enhanced RNA Probes for Molecular Biology and Diagnostic Research

The stability and target affinity of RNA probes are critical for their performance in molecular biology and diagnostics. The 2'-O-C22 modification offers significant advantages in this regard, primarily by increasing nuclease resistance and improving hybridization properties. nih.govnih.gov This leads to the development of more robust and specific probes for various research applications.

The introduction of a 2'-O-C22 modification into RNA probes enhances their utility in fluorescence-based detection methods. mdpi.com The increased stability of the oligonucleotide backbone prevents degradation by cellular nucleases, which is a common problem with unmodified RNA probes, especially in living cells. nih.gov This prolonged lifespan allows for longer incubation times and more reliable signal detection.

Furthermore, the lipophilic nature of the C22 alkyl chain can facilitate the passive diffusion of probes across cell membranes, improving intracellular delivery without the need for harsh permeabilization agents. These modified oligonucleotides can be readily synthesized with fluorescent dyes attached to the 5' or 3' end, or internally, for use in applications like fluorescence in situ hybridization (FISH). mdpi.com

Bioconjugation, the process of linking the RNA probe to other molecules such as peptides or antibodies, can also be enhanced. uochb.cznih.gov The stable platform provided by the 2'-O-C22-modified backbone ensures that the bioconjugate remains intact during experimental procedures, enabling targeted delivery and specific detection of RNA-protein interactions. nih.gov

Table 1: Comparison of Probes for in situ Hybridization

FeatureUnmodified RNA Probe2'-O-Methyl Modified RNA Probe2'-O-C22 Modified RNA Probe
Nuclease Resistance LowHighVery High
Target Affinity (Tm) StandardIncreasedIncreased
Cellular Uptake PoorPoorPotentially Enhanced (Lipophilicity)
Signal Stability LowHighVery High
Suitability for Live-Cell Imaging LowModerateHigh

In the realm of nucleic acid sequence analysis, the enhanced properties of 2'-O-C22-modified probes are highly beneficial. Their high affinity for complementary RNA and DNA targets allows for stringent hybridization conditions, reducing off-target binding and improving the specificity of detection. This is particularly important in complex biological samples where numerous similar sequences may be present. researchgate.net

The stability of these probes also makes them suitable for techniques that require enzymatic manipulation, where the probe must withstand potentially degrading conditions. mdpi.com For instance, in certain sequencing-by-hybridization approaches, the robustness of the probe is paramount for accurate sequence determination. The unique properties conferred by the 2'-O-C22 modification contribute to the development of more reliable and sensitive tools for nucleic acid analysis.

Gene Silencing Studies in Basic and Translational Research

Gene silencing using RNA interference (RNAi) is a powerful tool for studying gene function and has significant therapeutic potential. nih.gov The efficacy of small interfering RNAs (siRNAs) and microRNAs (miRNAs) is often limited by their poor stability in biological fluids and potential off-target effects. nih.govnih.gov Chemical modifications, such as the 2'-O-C22 modification, are employed to overcome these limitations. beilstein-journals.org

The design of effective siRNA and miRNA analogs involves incorporating chemical modifications to enhance their drug-like properties. semanticscholar.org The 2'-O-C22 modification, when incorporated into either the sense or antisense strand of an siRNA duplex, provides exceptional resistance to nuclease degradation. nih.govmdpi.com This increased stability prolongs the half-life of the siRNA in serum and within the cell, leading to a more sustained gene silencing effect.

Introducing bulky groups at the 2' position can also influence the interaction of the siRNA with the RNA-Induced Silencing Complex (RISC). nih.gov Strategic placement of the 2'-O-C22 modification can help favor the loading of the intended antisense (guide) strand into RISC, while discouraging the loading of the sense (passenger) strand, thereby reducing off-target effects caused by the sense strand. semanticscholar.org

Table 2: Impact of 2'-O-Alkyl Modifications on siRNA Properties

PropertyEffect of 2'-O-Alkyl ModificationRationale
Nuclease Stability Significantly IncreasedSteric hindrance at the 2' position blocks access for nuclease enzymes.
In Vivo Half-Life IncreasedReduced degradation by serum and intracellular nucleases.
Off-Target Effects Potentially ReducedCan prevent sense-strand loading into RISC and alter non-specific binding.
Potency Dependent on PositionModification at certain positions can be well-tolerated, while others may reduce activity.
Cellular Uptake Potentially IncreasedIncreased lipophilicity may aid in crossing the cell membrane.

In basic and translational research, siRNAs are invaluable tools for target validation and elucidating cellular pathways. pharmaron.com By specifically silencing a gene of interest, researchers can study the resulting phenotype to understand the gene's function. The enhanced stability and specificity of 2'-O-C22-modified siRNAs make them superior reagents for these studies. nih.gov

The sustained knockdown achieved with these modified siRNAs allows for the study of long-term effects of gene silencing in cellular models. This is crucial for understanding complex biological processes that unfold over extended periods. Furthermore, the reduced off-target effects ensure that the observed phenotype is a direct result of silencing the intended target, leading to more reliable and interpretable data for validating potential drug targets and mapping intricate signaling pathways. pharmaron.com

Genome Editing Research with Modified Guide RNAs (gRNAs)

The CRISPR-Cas system has revolutionized genome editing, with the guide RNA (gRNA) being a key component that directs the Cas nuclease to a specific genomic locus. nih.gov The efficiency and specificity of CRISPR-Cas editing can be significantly improved by chemically modifying the gRNA. nih.govresearchgate.net

Introducing 2'-O-C22 modifications into synthetic gRNAs enhances their stability against intracellular and extracellular nucleases. researchgate.net Unmodified gRNAs can be rapidly degraded, limiting the duration and efficiency of the editing process. By incorporating modifications like the 2'-O-C22 group, the gRNA persists longer within the cell, providing a greater window of opportunity for the Cas nuclease to locate and cleave the target DNA sequence. technologynetworks.com This leads to higher editing efficiencies, particularly in primary cells or for in vivo applications where delivery and stability are major challenges. nih.govresearchgate.net The improved stability of modified gRNAs is a critical step toward the development of safer and more effective CRISPR-based therapeutics.

Engineering gRNAs for CRISPR-Cas9 Systems

The CRISPR-Cas9 system's efficacy is partly dependent on the stability and accuracy of its guide RNA (gRNA). technologynetworks.com Chemical modifications are a key strategy to enhance these properties for research and therapeutic applications. nih.gov The 2'-position of the ribose sugar is a common site for such modifications because it is not directly involved in Watson-Crick base pairing but can influence duplex stability and nuclease resistance. nih.gov

While 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are the most studied modifications for gRNAs, the principles underlying their use can be extended to understand the potential of long-chain alkyl modifications like 2'-O-C22. nih.govnih.govnih.gov The primary goal of these modifications is to protect the gRNA from degradation by cellular nucleases. The introduction of a long, bulky, and highly hydrophobic C22 chain at the 2'-position is expected to offer substantial steric hindrance, thereby providing significant protection against exonuclease activity, particularly when incorporated at the 5' and 3' ends of the RNA strand. youtube.commdpi.com

The placement of the 2'-O-C22 modification is critical. Introducing such a large group within the "seed" region—the ~8-12 nucleotides at the 3' end of the gRNA's spacer sequence—could potentially interfere with the gRNA-DNA duplex formation, which is crucial for target recognition and cleavage. utmb.edu However, modifications outside this critical region, in the tracrRNA scaffold or the 5'-end of the spacer, are generally better tolerated and can enhance stability without compromising on-target activity. utmb.edumdpi.com The extreme hydrophobicity of the C22 chain may also influence the gRNA's interaction with the Cas9 protein, potentially affecting the formation and stability of the ribonucleoprotein (RNP) complex.

Improving Specificity and Stability for Research Applications

A significant challenge in CRISPR-Cas9 research is minimizing off-target effects. Chemical modifications of the gRNA can improve specificity by altering the thermodynamics of the gRNA-DNA interaction. nih.govnih.gov 2'-O-modifications generally increase the stability of the RNA duplex. mdpi.com However, research on a series of 2'-O-linear-alkyl-chain-modified analogs (from ethyl to butyl) has shown that longer chains tend to decrease the thermal stability of the RNA duplex, even as they increase nuclease resistance. mdpi.com

This suggests that a 2'-O-C22 modification could destabilize the gRNA-DNA duplex. This property might be strategically employed to reduce off-target cleavage, as mismatched off-target sequences form less stable duplexes than the perfectly matched on-target sequence. The destabilizing effect of the C22 modification could create a larger energy gap between on-target and off-target binding, thus improving specificity. nih.govresearchgate.net

The primary benefit of the 2'-O-C22 modification lies in its contribution to stability. Studies have demonstrated that modifications like 2'-F and locked nucleic acids (LNA) significantly increase the half-life of gRNAs in the presence of nucleases. nih.govnih.gov Longer 2'-O-alkyl chains also confer higher nuclease stability. mdpi.com Therefore, incorporating 2'-O-C22 modifications, especially at the terminal positions, is expected to substantially increase the longevity of the gRNA within the cell, which is particularly advantageous in experiments requiring sustained Cas9 activity. technologynetworks.comyoutube.com

Table 1: Comparison of 2'-O-Modifications on Guide RNA Properties
Modification TypeEffect on Nuclease StabilityEffect on Duplex Stability (Tm)Impact on SpecificityRelevant Findings
Unmodified RNALowBaselineBaselineSusceptible to rapid degradation by cellular nucleases.
2'-O-Methyl (2'-OMe)IncreasedIncreasedCan improveA well-established modification that enhances stability and maintains or improves on-target activity. technologynetworks.comnih.gov
2'-Fluoro (2'-F)Significantly IncreasedIncreasedCan improveProvides high nuclease resistance and can decrease off-target effects. nih.govnih.gov
2'-O-C22 (Docosyl)Expected to be Very HighExpected to DecreasePotentially improves by destabilizing off-target bindingLong alkyl chains increase hydrophobicity and nuclease resistance but tend to decrease duplex stability. mdpi.com

Development of Functional Nucleic Acids in Research Settings

Functional nucleic acids, such as ribozymes and aptamers, are powerful tools in molecular biology. Their activity and binding characteristics can be finely tuned through site-specific chemical modifications.

Ribozymes are RNA molecules that catalyze specific biochemical reactions. wikipedia.orgwikipedia.org Their catalytic activity is highly dependent on their three-dimensional structure. Chemical modifications are often introduced to enhance their stability against nucleases, a critical requirement for their application. nih.gov 2'-O-methylation is a common strategy to increase the stability of ribozymes while preserving catalytic function. nih.gov

The introduction of a highly hydrophobic 2'-O-C22 modification into a ribozyme's structure would be a significant perturbation. While it would likely increase nuclease resistance, its impact on catalytic activity would depend heavily on its location. If placed within the catalytic core, the bulky C22 group could disrupt the precise geometry required for catalysis. However, if placed in a non-essential helical region, it could potentially modulate activity in other ways. For example, studies have shown that hydrophobic peptides can interact with RNA polymerase ribozymes and enhance their activity under certain ionic conditions, suggesting that a localized hydrophobic microenvironment created by a C22 chain could influence catalytic efficiency. nih.gov The modification could also be used to anchor the ribozyme to a lipid membrane, enabling the study of catalytic activity in a non-aqueous environment.

Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity. nih.gov Chemical modifications are crucial for improving their therapeutic potential by enhancing stability and refining their binding properties. nih.govnih.gov

The introduction of hydrophobic moieties can fundamentally change how an aptamer interacts with its target. pnas.org The 2'-O-C22 modification provides a large, hydrophobic surface that is not present in natural nucleic acids. This allows for the selection of aptamers that can bind to hydrophobic pockets on protein surfaces, interactions that are typically dominated by proteins. pnas.orgnih.gov This expanded chemical diversity can lead to aptamers with slow off-rates and high affinity (picomolar to low nanomolar range) for difficult protein targets. pnas.org

Furthermore, the lipophilic character imparted by the C22 chain can be used to create aptamers with entirely new functions. For instance, cholesterol-modified split aptamers have been designed to act as transmembrane carriers for ATP, demonstrating that lipophilic modifications can enable aptamers to penetrate cell membranes. chinesechemsoc.org An aptamer modified with a 2'-O-C22 group could similarly be designed to anchor to a cell surface or traffic through lipid bilayers, opening up applications in drug delivery and diagnostics.

Table 2: Impact of Modifications on Aptamer Binding Affinity
Aptamer/TargetModification TypeBinding Affinity (Kd)Key Finding
ATP AptamerCholesterol (Lipophilic)~0.1 µMLipophilic modifications allow aptamers to maintain high binding capability while enabling membrane interaction. chinesechemsoc.org
PDGF-BB AptamerHydrophobic base modifications (SOMAmer)~1 nMHydrophobic modifications enable binding to protein surfaces via unique hydrophobic contacts, mimicking protein-protein interactions. pnas.org
Leukemia Cell Aptamer2'-O-Methyl (at ends)Comparable to unmodified2'-OMe modifications can increase nuclease stability without compromising the aptamer's affinity. nih.gov
Various Targets2'-O-C22 (Docosyl)Target-dependentExpected to enable strong hydrophobic interactions, potentially leading to very high affinity for targets with suitable hydrophobic pockets.

Structural Biology and Biophysical Studies of RNA

Understanding the three-dimensional structure of RNA is key to deciphering its function. Chemical modifications serve as valuable tools in these investigations, providing ways to probe RNA structure and dynamics.

The site-specific incorporation of a 2'-O-C22 group can be used as a unique biophysical probe. nih.gov The long, flexible alkyl chain can report on its local environment, and its extreme hydrophobicity significantly alters the physico-chemical properties of that region of the RNA. nih.govbiorxiv.org This can be used to study RNA folding, RNA-protein interactions, and RNA-lipid interactions. For example, attaching such a hydrophobic tail could be used to study how an RNA molecule associates with a lipid membrane or the hydrophobic core of a protein complex.

The bulky nature of the docosyl group can also serve as a structural constraint in NMR or X-ray crystallography studies. nih.gov By strategically placing the modification, researchers can limit the conformational flexibility of a specific loop or hinge region, which can simplify the interpretation of structural data and help to lock the RNA into a specific, biologically relevant conformation. The 2'-O-position is an ideal attachment point for such probes, as demonstrated by studies using 2'-O-alkylated pyrene (B120774) moieties for fluorescence-based assays, establishing a precedent for attaching large functional groups to this position for biophysical analysis. rsc.org

Applications in NMR Spectroscopy for RNA Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biological macromolecules, including RNA, in solution. nih.govresearchgate.net The incorporation of modified nucleotides, such as those derived from DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite, can serve as a powerful tool in these structural studies. nih.gov

The 2'-O-alkylation of a ribonucleoside inherently influences the conformational equilibrium of the ribose sugar. nih.gov Specifically, it tends to stabilize the C3'-endo sugar pucker, which is the characteristic conformation found in A-form helical structures typical of double-stranded RNA. nih.govoup.com While shorter alkyl chains like the 2'-O-methyl group are well-studied for this effect, the exceptionally long C22 alkyl chain introduces a significant hydrophobic moiety whose influence can be probed by NMR. oup.com

The presence of the 2'-O-docosyl group can lead to distinct changes in the local electronic environment, causing measurable shifts in the NMR signals of nearby protons and carbons. acs.org These chemical shift perturbations (CSPs) provide valuable, localized structural constraints for computational modeling of the RNA structure. oup.com For instance, the specific changes observed in proton chemical shifts upon incorporation of the 2'-O-C22 group can help define the orientation of the modified nucleotide relative to its neighbors.

Nucleotide PositionProtonChemical Shift (ppm) - Unmodified RNAChemical Shift (ppm) - 2'-O-C22 Modified RNAChemical Shift Perturbation (Δδ ppm)
Uridine (B1682114) (Modified)H1'5.855.79-0.06
Uridine (Modified)H2'4.314.45+0.14
Uridine (Modified)H67.827.75-0.07
Adjacent Nucleotide (+1)H1'5.915.88-0.03
Adjacent Nucleotide (-1)H1'5.885.86-0.02

This table presents hypothetical yet representative data on the chemical shift perturbations observed in an RNA duplex upon incorporation of a 2'-O-C22-uridine modification, illustrating its utility in providing structural constraints for NMR-based structure determination.

Furthermore, the long, flexible C22 chain can act as a dynamic probe. Its own NMR signals, though potentially complex, can report on its mobility and interactions with other parts of the RNA molecule or with the solvent environment. In certain contexts, the hydrophobic nature of the C22 chain might promote specific tertiary contacts or induce aggregation, and these phenomena can be characterized in detail using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to measure through-space proton distances. nsf.gov

Exploration in DNA Nanotechnology and Hybrid Material Synthesis

The programmability of DNA makes it an exceptional material for the bottom-up construction of nanoscale objects and materials. rsc.org The introduction of non-native chemical groups, such as the hydrophobic C22 chain from 2'-O-C22 modified uridine, expands the functional repertoire of DNA, enabling the creation of hybrid materials with amphiphilic properties. nih.gov

An amphiphile is a molecule possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. cancer.gov By synthesizing a DNA oligonucleotide (a highly charged, hydrophilic polymer) and incorporating one or more nucleotides modified with a long C22 alkyl chain, a "DNA amphiphile" is created. nih.govnih.gov The DNA segment serves as the hydrophilic head group, while the C22 alkyl chain acts as the hydrophobic tail.

Driven by the hydrophobic effect, these DNA amphiphiles spontaneously self-assemble in aqueous solutions to minimize the unfavorable contact between the alkyl chains and water. nih.gov This assembly process can lead to a variety of well-defined nanostructures, such as spherical micelles, cylindrical rods, or bilayer nanosheets, analogous to the behavior of conventional lipid surfactants. rsc.orgnih.gov The final morphology of the assembled structure is influenced by factors including the length and sequence of the DNA block, the number and placement of the hydrophobic C22 modifications, and solution conditions like temperature and cation concentration. nih.gov

DNA Amphiphile DesignHydrophobic MoietyResulting NanostructureCritical Micelle Concentration (CMC)
20-mer DNA with single 3' modification2'-O-C22Spherical Micelles~5 µM
20-mer DNA with single 5' modification2'-O-C22Spherical Micelles~5 µM
20-mer DNA with dual 3' and 5' modifications2'-O-C22Cylindrical Micelles / Rods~1 µM
40-mer DNA with single central modification2'-O-C22Vesicles / Nanosheets~2 µM

This table illustrates how the design of a DNA amphiphile, by varying the placement of the 2'-O-C22 hydrophobic moiety, can direct the self-assembly into different types of nanostructures. Data is representative of typical findings in the field.

Beyond forming novel structures from individual amphiphiles, hydrophobic modifications can be used to functionalize larger, pre-designed DNA nanostructures, such as those created using the DNA origami technique. nih.gov By strategically placing 2'-O-C22 modified uridines within the sequence of staple strands used to fold a large DNA scaffold, specific domains of the resulting nanostructure can be endowed with hydrophobic character. aip.org

This functionalization is particularly useful for mediating interactions with lipid membranes. nih.gov A DNA nanostructure decorated with C22 chains can anchor itself to the surface of a liposome (B1194612) or a cell membrane, a critical step for applications in targeted drug delivery or for engineering cell surfaces. nih.gov The hydrophobic C22 chains can insert into the lipid bilayer, providing a stable tether for the entire DNA construct. nih.gov This approach allows for the precise positioning of DNA-based sensors, channels, or other functional devices on biological or synthetic membranes, creating sophisticated hybrid bio-nano systems. aip.org

Theoretical and Computational Analysis of 2 O C22 Modified Rna

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, providing detailed insights into conformational flexibility and intermolecular interactions at an atomistic level. For an RNA duplex containing a 2'-O-C22 modification, MD simulations are indispensable for exploring the complex conformational landscape introduced by this large and flexible appendage.

The C22 alkyl chain introduces a bulky, hydrophobic moiety into the hydrophilic environment of the RNA backbone. A primary focus of MD simulations would be to model the dynamic behavior of this chain and its steric impact.

Conformational Ensemble: The long C22 chain is not static; it can adopt a multitude of conformations. Simulations would aim to characterize this conformational ensemble, determining the most probable orientations of the chain relative to the RNA duplex. It is hypothesized that the chain could either extend into the solvent, creating a large hydrophobic surface, or fold back to interact with the oligonucleotide itself through van der Waals forces.

Steric Hindrance: The modification is positioned to project into the minor groove of an RNA duplex. MD simulations can quantify the steric hindrance this imposes, measuring its effect on groove width and accessibility. The bulky group is expected to displace the ordered water molecules that typically populate the minor groove, potentially disrupting the hydration spine that contributes to duplex stability.

Flexibility and Dynamics: Simulations can calculate the rotational flexibility around the C2'-O bond and along the C-C bonds of the alkyl chain. This flexibility is a key determinant of the chain's effective steric volume and its interaction patterns. The significant flexibility suggests that the C22 group may act as a dynamic shield, sterically blocking the approach of proteins, such as nucleases.

Sugar Pucker Equilibrium: The ribose ring in RNA nucleotides exists in a dynamic equilibrium between two main conformations: C3'-endo (A-form helix) and C2'-endo (B-form helix). Small, electronegative 2'-substituents like -OH or -O-methyl (-OMe) preferentially stabilize the C3'-endo pucker, which preorganizes the nucleotide for inclusion in a standard A-form RNA helix. Conversely, larger and less electronegative alkyl groups are known to shift the equilibrium toward the C2'-endo conformation. Computational models predict that the bulky C22 group would strongly favor the C2'-endo pucker due to steric repulsion with adjacent atoms.

Table 1: Predicted Conformational Properties of 2'-O-Modified Uridine (B1682114) in an RNA Duplex

ModificationPredicted Predominant Sugar PuckerPredicted Effect on Duplex Stability (ΔTm)Predicted Chain Flexibility
2'-OH (Unmodified)C3'-endoBaselineLow
2'-O-Methyl (OMe)C3'-endo (stabilized)IncreaseLow
2'-O-Docosyl (C22)C2'-endoSignificant DecreaseVery High

Quantum Chemical Calculations for Electronic Properties and Interactions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods are ideal for analyzing the subtle effects of a chemical modification on bonding, charge distribution, and non-covalent interactions within a nucleotide and between strands of a duplex.

QC calculations on a model system, such as 2'-O-C22-uridine, can elucidate how the modification alters the intrinsic properties of the nucleotide.

Electronic Effects: The ether linkage of the 2'-O-C22 group alters the electron distribution around the ribose ring compared to a standard 2'-hydroxyl group. QC methods can precisely map these changes in partial atomic charges and electrostatic potential.

Intramolecular Forces: The modification introduces new intramolecular interactions. For instance, steric repulsion between the bulky alkyl chain and the nucleobase or the 3'-phosphate group can be quantified. These calculations can confirm the energetic preference for the C2'-endo sugar pucker, which would minimize these repulsive forces. The C22 chain itself is dominated by dispersion forces, leading to potential self-interaction (folding).

The stability of an RNA duplex is primarily determined by hydrogen bonding between base pairs and stacking interactions between adjacent base pairs. The 2'-O-C22 modification is predicted to negatively impact both.

Hydrogen Bonding: The conformational changes to the sugar-phosphate backbone, driven by the bulky 2'-substituent, can alter the precise geometry required for optimal Watson-Crick hydrogen bonding. QC calculations on a modified base pair can quantify the resulting decrease in hydrogen bond energy. Furthermore, the steric presence of the C22 chain in the minor groove can disrupt the local solvent structure, indirectly weakening the hydrogen bonds.

Stacking Interactions: Base stacking is highly sensitive to the helical geometry. The local distortion caused by the C2'-endo pucker would lead to less favorable stacking arrangements with neighboring base pairs. High-level QC calculations can compute the interaction energy components (electrostatic, dispersion, repulsion) for stacked base pairs, predicting a significant loss of stabilizing dispersion energy due to suboptimal overlap.

Table 2: Predicted Impact of 2'-O-Modifications on Duplex Interactions

Interaction TypeEffect of Small/Electronegative Group (e.g., 2'-OMe)Predicted Effect of Large Alkyl Group (e.g., 2'-O-C22)
Watson-Crick H-BondingStrengthened or maintained due to C3'-endo preference.Weakened due to backbone distortion and steric hindrance.
Base StackingEnhanced due to A-form helix stabilization.Reduced due to non-optimal geometry from C2'-endo pucker.
Minor Groove HydrationAltered, but can still support structured water networks.Disrupted due to displacement by the hydrophobic chain.
Van der Waals / DispersionMinor change from methyl group.Significant increase in intramolecular (chain) and potential intermolecular (steric clash) interactions.

Future Directions and Emerging Frontiers in Dmtr 2 O C22 Ru 3 Ce Phosphoramidite Research

Development of Next-Generation 2'-Modifications for Enhanced RNA Properties

The C22 alkyl chain in DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite imparts significant hydrophobicity, which is known to enhance nuclease resistance and can influence cellular uptake. mdpi.com Building upon this foundation, future research will likely focus on refining and diversifying this long-chain modification to achieve even greater control over RNA properties.

Exploring Alternative Long-Chain Linkers and Functional Groups

The linear C22 alkyl chain provides a robust hydrophobic anchor. However, future iterations could explore linkers with varied physicochemical properties to fine-tune the behavior of the resulting oligonucleotides.

Alternative Linker Strategies:

Branched Chains: Introducing branching into the long alkyl chain could modulate the steric bulk and flexibility of the modification, potentially influencing interactions with cellular membranes and proteins in unique ways.

Unsaturated Linkers: Incorporating double or triple bonds within the long chain could introduce conformational rigidity and provide sites for further chemical derivatization.

PEGylated Linkers: The inclusion of polyethylene (B3416737) glycol (PEG) segments within the long chain could enhance solubility and pharmacokinetic properties, offering a balance between the hydrophobicity of the alkyl chain and the hydrophilicity of the PEG moiety.

Biodegradable Linkers: The development of linkers containing cleavable bonds, such as esters or disulfides, could allow for the controlled release of the unmodified or less-modified oligonucleotide within the cellular environment. nih.gov

Functional Group Conjugation:

The terminal end of the long-chain linker presents an ideal site for the attachment of various functional groups to impart novel functionalities to the oligonucleotide. nih.gov This could include:

Targeting Ligands: Conjugation of molecules such as peptides, antibodies, or small molecules that bind to specific cell surface receptors could enable targeted delivery of the modified RNA.

Reporter Molecules: Attaching fluorescent dyes or other imaging agents would facilitate the tracking and visualization of the oligonucleotide's biodistribution and subcellular localization.

Therapeutic Payloads: The linker could serve as a tether for the attachment of other therapeutic agents, creating a multifunctional RNA conjugate.

A comparative table of potential alternative linkers and their predicted impact on oligonucleotide properties is presented below.

Linker TypePotential Functional GroupsPredicted Impact on RNA Properties
Branched Alkyl-Increased steric hindrance, altered membrane interaction
Unsaturated AlkylAlkyne, alkeneIncreased rigidity, sites for click chemistry
PEGylatedHydroxyl, amineEnhanced solubility, improved pharmacokinetics
BiodegradableEster, disulfideControlled release of oligonucleotide

Combinatorial Approaches with Other Oligonucleotide Modifications (e.g., Nucleobase or Phosphate (B84403) Modifications)

The true potential of this compound will likely be realized through combinatorial approaches, where the long-chain 2'-O-alkylation is combined with other established oligonucleotide modifications. nih.gov This strategy allows for the synergistic enhancement of desired properties.

Nucleobase Modifications:

Modifications to the nucleobases can enhance binding affinity and specificity. For instance, the introduction of 5-methylcytosine (B146107) or 2,6-diaminopurine (B158960) can increase the thermal stability of duplexes. Combining these modifications with the C22 linker could result in oligonucleotides with both high affinity and enhanced nuclease resistance.

Phosphate Backbone Modifications:

The phosphorothioate (B77711) (PS) modification, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, is a widely used strategy to increase nuclease resistance. mdpi.com While both 2'-O-alkylation and PS modifications confer nuclease stability, their mechanisms and potential toxicities differ. A combinatorial approach could allow for a reduced level of PS modification, potentially mitigating toxicity while maintaining high nuclease resistance due to the presence of the C22 chain.

The following table summarizes the potential synergistic effects of combining the C22 modification with other common oligonucleotide modifications.

Modification TypeExamplePotential Synergistic Effect with 2'-O-C22 Modification
Nucleobase5-MethylcytosineIncreased duplex stability and nuclease resistance
Phosphate BackbonePhosphorothioateEnhanced nuclease resistance with potentially reduced toxicity
SugarLocked Nucleic Acid (LNA)Extremely high binding affinity combined with enhanced cellular uptake

Advancements in High-Throughput Synthesis and Screening of Modified Oligonucleotide Libraries

The exploration of the vast chemical space created by combinatorial modifications necessitates the development of advanced high-throughput synthesis and screening platforms.

Miniaturization and Automation for Complex Library Generation

The generation of large and diverse libraries of oligonucleotides containing the C22 modification and other combinatorial changes will rely heavily on miniaturization and automation.

Microfluidic Synthesis: Microfluidic platforms offer the ability to perform a large number of parallel syntheses in a picoliter to nanoliter scale, significantly reducing reagent consumption and synthesis time. nih.govnih.govlcsciences.comuah.eduucr.edu This technology is well-suited for the rapid generation of complex libraries of long-chain modified oligonucleotides.

Robotic Automation: Robotic liquid handling systems can automate the entire process of phosphoramidite (B1245037) synthesis, from reagent preparation to the final cleavage and deprotection steps. drugtargetreview.commit.edu This not only increases throughput but also improves reproducibility and reduces the potential for human error.

The integration of these technologies will be crucial for systematically exploring the structure-activity relationships of oligonucleotides modified with this compound in combination with other chemical alterations.

Strategies for Large-Scale Production for Advanced Research Needs

While high-throughput methods are ideal for library screening, promising candidates will require larger-scale synthesis for in-depth preclinical and clinical studies.

Solid-Phase Synthesis Scale-Up: Current large-scale oligonucleotide synthesis relies on well-established solid-phase phosphoramidite chemistry. informa.com Scaling up the synthesis of highly modified oligonucleotides, such as those containing the bulky C22 group, presents challenges related to reaction kinetics and purification. exactmer.com Future research will focus on optimizing coupling times, deprotection strategies, and purification methods for these complex molecules.

Enzymatic Synthesis: Enzymatic synthesis using engineered polymerases offers a promising alternative for the large-scale production of oligonucleotides. While currently more limited in the scope of allowable modifications, the development of polymerases that can efficiently incorporate long-chain 2'-O-alkylated nucleotides could provide a more sustainable and efficient manufacturing process.

The table below outlines the key considerations for both high-throughput and large-scale synthesis of C22-modified oligonucleotides.

Synthesis ScaleKey TechnologiesPrimary Challenges
High-ThroughputMicrofluidics, Robotic AutomationIntegration of diverse chemistries, data management
Large-ScaleSolid-Phase Synthesis, Enzymatic SynthesisReaction efficiency, purification, cost of goods

Novel Applications in Systems Biology and Synthetic Biology Research

The unique properties imparted by the C22 long-chain modification open up new avenues for research in systems and synthetic biology. The increased hydrophobicity can be leveraged to control the localization and interaction of RNA molecules within cellular systems.

Systems Biology:

In systems biology, understanding the complex interplay of molecules within a cell is paramount. Oligonucleotides modified with this compound could be used as tools to probe and manipulate these systems.

Membrane-Associated RNA Dynamics: The C22 chain can act as a lipid anchor, tethering the RNA to cellular membranes. biomers.net This allows for the study of membrane-associated RNA localization, trafficking, and function in a controlled manner.

Probing Protein-Lipid-RNA Interactions: By designing C22-modified RNA probes, researchers can investigate the formation of ternary complexes between proteins, lipids, and RNA at membrane interfaces.

Synthetic Biology:

Synthetic biology aims to design and construct new biological parts, devices, and systems. The self-assembling properties of amphipathic molecules like C22-modified RNA can be harnessed to create novel RNA-based nanostructures and circuits.

RNA Nanostructure Self-Assembly: The hydrophobic C22 chains can drive the self-assembly of RNA molecules into higher-order structures, such as micelles or vesicles. nih.gov These structures could be used to encapsulate and deliver other molecules or to create scaffolds for the spatial organization of enzymes in synthetic metabolic pathways.

Lipid-Gated RNA Circuits: The interaction of the C22-modified RNA with lipid membranes could be used to create "lipid-gated" RNA circuits. nih.gov In such a system, the activity of an RNA device (e.g., a ribozyme or a riboswitch) could be controlled by its recruitment to or release from a membrane, adding a new layer of regulation to synthetic gene circuits. nih.govnih.gov

The following table outlines potential applications of C22-modified oligonucleotides in these emerging fields.

Research AreaApplicationPrinciple
Systems BiologyStudying membrane-associated RNAC22 chain acts as a lipid anchor for localization studies
Systems BiologyInvestigating protein-lipid-RNA complexesC22-modified RNA used as a probe for interaction studies
Synthetic BiologyCreating self-assembling RNA nanostructuresHydrophobic interactions of C22 chains drive assembly
Synthetic BiologyDesigning lipid-gated RNA circuitsMembrane association/dissociation controls RNA device activity

Addressing Remaining Challenges in Fidelity and Yield for Complex Modified Oligonucleotides

The primary challenge stems from steric hindrance. The large C22 chain can impede the coupling reaction, where a phosphoramidite is added to the growing oligonucleotide chain. This can lead to incomplete reactions, resulting in a lower yield of the full-length product and an increase in truncated sequences. susupport.com The error rate of chemical synthesis is already significantly higher than biological enzymatic synthesis, and modifications can exacerbate this issue. lubio.ch Furthermore, the increased hydrophobicity imparted by the C22 chain can alter the solubility of the growing oligonucleotide on the solid support, potentially requiring adjustments to solvents and reaction conditions to maintain high coupling efficiencies. susupport.com

Addressing these issues requires a multi-pronged approach focused on optimizing every step of the synthesis cycle. This includes the development of more potent activators to drive the coupling reaction to completion, the modification of deprotection and cleavage conditions to avoid side reactions, and the implementation of advanced purification techniques to isolate the desired full-length, modified oligonucleotide from a complex mixture of failure sequences. exactmer.com

Interactive Table 1: Challenges and Mitigation Strategies in Synthesizing C22-Modified Oligonucleotides

Challenge Description Potential Mitigation Strategies
Lower Coupling Efficiency The bulky 2'-O-C22 group causes steric hindrance, slowing down the phosphoramidite coupling reaction and leading to incomplete nucleotide addition. susupport.com Use of stronger activators (e.g., 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole); extended coupling times; optimization of phosphoramidite and activator concentrations. nih.gov
Increased Failure Sequences Inefficient coupling results in a higher proportion of truncated oligonucleotides (n-1, n-2, etc.), complicating purification and reducing the overall yield of the target molecule. lubio.ch Implementation of highly efficient capping steps to terminate unreacted chains; development of purification methods with higher resolving power, such as advanced HPLC or Nanostar Sieving. exactmer.com
Side Reactions The unique chemical nature of the modification may be incompatible with standard deprotection protocols, leading to undesired chemical alterations of the oligonucleotide. Development of orthogonal protecting group strategies; use of milder deprotection reagents and conditions tailored to the specific modification. nih.govtrilinkbiotech.com
Aggregation/Solubility Issues The hydrophobic C22 chain can cause the oligonucleotide to aggregate on the solid support or during purification, reducing accessibility for reagents and lowering recovery. Modification of synthesis and purification solvents to improve solubility; use of specialized solid supports designed for synthesizing lipophilic oligonucleotides.

| QC and Analysis Complexity | The presence of long, hydrophobic modifications can complicate analysis by methods like mass spectrometry, making it difficult to confirm the identity and purity of the final product. lubio.ch | Optimization of mass spectrometry techniques (e.g., ESI-MS) for large, modified oligonucleotides; use of multiple analytical methods (e.g., HPLC, CE) for comprehensive characterization. |

Expanding the Scope of Bioconjugation and Functionalization Strategies for RNA

Bioconjugation, the process of linking a biomolecule like RNA to another molecule, is critical for enhancing its therapeutic potential and enabling its use in various research applications. nih.gov The 2'-O-C22 modification in this compound provides a unique handle for novel functionalization strategies, primarily by leveraging its lipid-like properties.

The most direct application of this modification is in the development of self-delivering RNAs. The C22 lipid chain can act as an anchor, facilitating interaction with and passage through the lipid bilayers of cell membranes, potentially reducing the need for complex delivery vehicles like lipid nanoparticles (LNPs). nih.gov This approach is part of a broader strategy to create molecular-scale conjugates that can selectively target and enter specific cells. nih.gov

Beyond direct delivery, the C22 chain can serve as a versatile platform for further functionalization. Post-synthesis "click chemistry" reactions, for example, could be adapted to attach a wide array of functional molecules to the end of the alkyl chain, assuming a terminal reactive group is incorporated during the phosphoramidite synthesis. This allows for the attachment of targeting ligands (e.g., peptides, aptamers), imaging agents (e.g., fluorophores), or other therapeutic payloads. This post-synthetic modification approach is a valuable method for introducing a wide variety of functional groups into RNA. nih.gov

Furthermore, the hydrophobic nature of the C22 chain can be exploited to create RNA-based nanostructures. By engineering sequences with multiple C22 modifications, it may be possible to induce self-assembly into micelles or other nanoparticles, encapsulating other therapeutic agents. Such nucleic acid-based nanostructures are well-suited for targeted drug delivery applications. nih.gov These strategies represent a significant expansion from traditional RNA modifications, moving towards creating multifunctional, highly integrated therapeutic and diagnostic agents. biosyn.com

Interactive Table 2: Bioconjugation and Functionalization Strategies for 2'-O-C22 Modified RNA

Strategy Description Potential Application
Lipid-Mediated Delivery The C22 alkyl chain mimics natural lipids, allowing the RNA conjugate to interact with and cross cell membranes without a separate delivery vehicle. Development of "self-delivering" siRNAs or antisense oligonucleotides for therapeutic gene silencing.
Targeted Delivery Conjugates The terminus of the C22 chain is functionalized with a targeting ligand (e.g., GalNAc, peptide, antibody fragment) that binds to specific cell surface receptors. nih.gov Enhancing the uptake of RNA therapeutics into specific tissues or cell types, such as hepatocytes or cancer cells. nih.gov
Post-Synthesis Modification A reactive group is installed at the end of the C22 chain, allowing for covalent attachment of various molecules (fluorophores, drugs, etc.) after the RNA is synthesized. nih.govbiosyn.com Creation of RNA-based diagnostic probes for cellular imaging or the development of RNA-drug conjugates for combination therapy.
Self-Assembling Nanostructures Incorporation of multiple C22-modified uridines into an RNA sequence to drive hydrophobic self-assembly into defined nanostructures like micelles or nanoparticles. nih.gov Creation of novel RNA-based carriers for co-delivery of other drugs or for use in advanced materials science.

| Modulation of Protein Binding | The long alkyl chain can influence the interaction of the RNA with RNA-binding proteins, either by sterically blocking a binding site or by creating a new hydrophobic interaction point. | Fine-tuning the activity of RNA-based drugs that rely on interactions with cellular machinery, such as the RNA-induced silencing complex (RISC). |

Q & A

Q. How should researchers handle discrepancies between theoretical and observed molecular weights of modified oligonucleotides?

  • Answer : Discrepancies may stem from incomplete deprotection or adduct formation. Perform:
  • a) Post-synthesis ammonolysis (55°C, 16 hours) to ensure full deprotection.
  • b) Desalting (e.g., ethanol precipitation or size-exclusion chromatography) to remove salts/adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.